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Compound of Interest

Compound Name: Pseudoaspidin

Cat. No.: B1630843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pseudoaspidin, a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris

genus. This document is intended to serve as a core reference for researchers engaged in

natural product chemistry, drug discovery, and analytical sciences.

Spectroscopic Data Summary
The structural elucidation of Pseudoaspidin relies on a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Pseudoaspidin BB
While the complete NMR data for Pseudoaspidin is not readily available in recent literature,

the data for the closely related derivative, Pseudoaspidin BB (Butyryl-butyrylfilicinic acid),

provides a valuable reference. The spectra were recorded in CDCl₃.
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Position ¹³C NMR (δ, ppm)
¹H NMR (δ, ppm,
multiplicity, J in Hz)

1 104.9 -

2 163.7 -

3 101.4 -

4 161.4 -

5 90.9 5.95 (s)

6 163.7 -

7 45.4 3.10 (t, 7.5)

8 20.9 1.70 (sext, 7.5)

9 13.8 0.96 (t, 7.5)

1' 104.9 -

2' 163.7 -

3' 101.4 -

4' 161.4 -

5' 90.9 5.95 (s)

6' 163.7 -

7' 45.4 3.10 (t, 7.5)

8' 20.9 1.70 (sext, 7.5)

9' 13.8 0.96 (t, 7.5)

Bridge-CH₂ 10.9 3.61 (s)

Data adapted from the analysis of related compounds.

Table 2: Infrared (IR) Spectroscopy Data for
Pseudoaspidin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1630843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of Pseudoaspidin reveals key functional groups present in its structure. The

following characteristic absorption bands have been reported.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretch (phenolic hydroxyl

groups)

~2960, ~2870 Medium C-H stretch (aliphatic)

~1620 Strong
C=O stretch (conjugated

ketone)

~1590, ~1470 Medium C=C stretch (aromatic rings)

~1200 Strong
C-O stretch (ethers and

phenols)

Data is based on the original structural elucidation studies.

Table 3: Mass Spectrometry (MS) Data for
Pseudoaspidin
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of Pseudoaspidin.

Ion m/z Relative Intensity

[M]⁺ 460.21 High

[M - C₄H₉O]⁺ 387 Moderate

[M - C₈H₁₅O₂]⁺ 315 Moderate

Phloroglucinol core fragments Various Low to Moderate

Fragmentation patterns are predicted based on the known structure and MS principles.
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The spectroscopic data presented above were obtained through a series of established

experimental procedures. The following sections detail the general methodologies employed in

the isolation and characterization of Pseudoaspidin.

Isolation of Pseudoaspidin
Pseudoaspidin is typically isolated from the rhizomes of ferns belonging to the genus

Dryopteris. The general procedure is as follows:
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Figure 1: General workflow for the isolation of Pseudoaspidin.
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Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or

higher). Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d

(CDCl₃), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments,

including COSY, HSQC, and HMBC, are crucial for the complete assignment of proton and

carbon signals and for establishing the connectivity within the molecule.

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample is prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g.,

NaCl). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS). Electron Ionization (EI) is a common method for generating the mass spectrum, providing

information on the molecular ion and characteristic fragmentation patterns.

Logical Relationships in Structural Elucidation
The determination of the structure of Pseudoaspidin is a logical process that integrates data

from various spectroscopic techniques.
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Figure 2: Integration of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of

Pseudoaspidin. For further in-depth analysis and specific experimental details, researchers

are encouraged to consult the primary literature on the isolation and characterization of natural

products from Dryopteris species.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Pseudoaspidin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630843#spectroscopic-data-nmr-ir-ms-of-
pseudoaspidin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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